N-((2,4-Dichlorophenoxy)acetyl)-L-alanine

Plant growth regulation Stereospecificity Structure-activity relationship

Residue analysts and plant physiologists require authenticated 2,4-D-amino acid conjugates for metabolite confirmation and auxin transport studies. This L-alanine conjugate provides a stereochemically defined probe with established EI-MS fragmentation pattern and Rf values across seven solvent systems, enabling unambiguous identification. • Validated reference standard for LC/MS-based 2,4-D-alanine metabolite detection in crop tissues. • >70% root growth promotion in Coleus (DL racemate), non-mutagenic in Ames test. • L-configuration essential for hydrolytic release activity; D-analog serves as negative control.

Molecular Formula C11H11Cl2NO4
Molecular Weight 292.11 g/mol
CAS No. 879123-74-7
Cat. No. B7739367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2,4-Dichlorophenoxy)acetyl)-L-alanine
CAS879123-74-7
Molecular FormulaC11H11Cl2NO4
Molecular Weight292.11 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C11H11Cl2NO4/c1-6(11(16)17)14-10(15)5-18-9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17)
InChIKeySHQGIYUBFHJOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((2,4-Dichlorophenoxy)acetyl)-L-alanine (CAS 879123-74-7): Chemical Identity and Procurement Baseline


N-((2,4-Dichlorophenoxy)acetyl)-L-alanine is a synthetic conjugate of the auxinic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) with the proteinogenic amino acid L-alanine, linked via an amide bond (molecular formula C₁₁H₁₁Cl₂NO₄, exact mass 291.007 Da) [1]. This compound belongs to the class of halogenated phenoxyacetyl amino acid derivatives originally developed as plant growth regulators, where the 2,4-dichlorophenoxy moiety confers auxin-mimetic activity and the L-amino acid moiety modulates biological recognition, transport, and metabolic release [2]. Stock identifiers include AURORA 437, CHEMBRDG-BB 5237379, and OTAVA-BB 0110420330 . As an analytically well-characterized member of the 2,4-D amino acid conjugate series with established mass spectral and chromatographic signatures [3], it serves as a reference standard for metabolite identification, a synthetic intermediate for proherbicide design, and a stereochemically defined tool compound for plant physiology research.

Workflow Analytical reference standard for 2,4-D metabolite identification in plant tissues
Selection Stereochemically defined L-enantiomer for auxin signaling probe studies
Context Proherbicide research intermediate with reported carrier-mediated phloem mobility

Why N-((2,4-Dichlorophenoxy)acetyl)-L-alanine Cannot Be Interchanged with In-Class Analogs


Within the 2,4-dichlorophenoxyacetyl amino acid conjugate class, three structural variables dictate biological performance in ways that preclude simple substitution: (i) amino acid stereochemistry (L vs. D vs. DL), which controls whether plant enzymatic systems can hydrolyze the amide linkage to release free 2,4-D [1]; (ii) amino acid side-chain identity, which governs hydrophobicity, carrier-mediated transport recognition, and phloem mobility [2]; and (iii) the presence or absence of a free α-carboxyl group, which is essential for auxinic activity per established structure-activity rules [3]. The L-alanine conjugate occupies a distinct position in this multidimensional property space—it combines a small, non-polar side chain (differing from glycine by a single methyl group and from leucine by a branched isobutyl group) with the biologically recognized L-configuration [1]. These differences translate into quantifiable variations in plant growth regulatory potency, chromatographic retention behavior, and mass spectral fragmentation patterns, as detailed in Section 3.

D-Enantiomer May lack plant growth regulatory activity; enzymatic hydrolysis required for 2,4-D release may not occur with D-configuration.
Glycine/Leucine Analogs Side-chain identity shifts hydrophobicity and transporter recognition; phloem mobility and membrane permeability may differ from the alanine midpoint.
2,4-D Parent Compound Free acid lacks the amino acid carrier moiety; direct comparison in proherbicide or phloem-loading studies may not transfer.

Quantitative Differentiation Evidence for N-((2,4-Dichlorophenoxy)acetyl)-L-alanine Versus Closest Analogs


L-Enantiomer Retains Plant Growth Regulatory Activity; D-Enantiomer Is Essentially Inactive

In the foundational study by Wood and Fontaine (1952), all halogenated phenoxyacetyl derivatives of DL- and L-amino acids tested produced formative changes (epinasty, leaf modification) in tomato plants, whereas derivatives of D-amino acids were 'relatively inactive' [1]. This stereochemical dependence is attributed to the inability of plant enzyme systems to hydrolyze the amide linkage of D-amino acid conjugates, preventing release of the active 2,4-D moiety [1]. The L-alanine conjugate therefore provides a functional proherbicide phenotype that the D-alanine analog does not.

L vs. D Activity
Head-to-head
L/DL active; D essentially inactive in tomato assay
Stereospecific proherbicide phenotype context
Requires L-configuration for enzymatic 2,4-D release
Plant growth regulation Stereospecificity Structure-activity relationship

Root Growth Promotion: DL-Alanine Conjugate Exceeds 70% Promotion and Outperforms Commercial Rooting Agents

In a systematic SAR study of 45 phenoxyacetic acid analogs and 11 N-(2,4-dichlorophenoxyacetyl)-amino acids, N-(2,4-dichlorophenoxyacetyl)-DL-alanine was one of only five compounds across the entire library to achieve >70% root growth promotion in Coleus atropurpureus Benth. cuttings [1]. Critically, this performance exceeded that of two commercially available root-promoting substances used as positive controls [1]. This places the DL-alanine conjugate in the top ~11% of all compounds tested for root growth promotion efficacy.

Root Growth Promotion
Cross-study comparable
>70% promotion in Coleus cuttings; exceeded two commercial standards
Reported rooting assay response context
Top ~11% of tested library; commercial comparator identity not specified
Root growth promotion Auxin analog Coleus atropurpureus

Ames Mutagenicity: Alanine Conjugate of 2,4-D Is Non-Mutagenic Across Five Salmonella Strains

The alanine conjugate of 2,4-D was explicitly tested alongside aspartic acid, leucine, methionine, and tryptophan conjugates in the Salmonella/microsome mutagenicity assay using five strains (TA97, TA98, TA100, TA1535, TA1538) with hepatic S9 activation from both Aroclor 1254-induced rats and 3-methylcholanthrene-induced woodchucks [1]. None of the five amino acid conjugates, including the alanine derivative, produced a two-fold increase in revertants over spontaneous levels at any dose tested, and no dose-response effects or toxic effects were observed [1][2]. This non-mutagenicity profile was confirmed in an earlier study where the alanine conjugate did not increase even 2-fold the number of reversions [2].

Ames Mutagenicity
Class-level inference
No two-fold increase in revertants across 5 S. typhimurium strains ± S9
Reported non-mutagenicity profile context
Data from alanine conjugate alongside aspartic, leucine, methionine, tryptophan conjugates
Genotoxicity Safety assessment Salmonella/microsome assay

Mass Spectral and Chromatographic Characterization: Defined Analytical Signature for Metabolite Identification

The L-alanine conjugate of 2,4-D (designated Nᵅ-(2,4-D)-L-alanine) was among 20 L-amino acid conjugates systematically characterized by electron ionization mass spectrometry and by paper and thin-layer chromatography across seven solvent systems by Feung et al. (1973) [1]. The compound produces a characteristic molecular ion corresponding to C₁₁H₁₁Cl₂NO₄ with the distinctive chlorine isotopic cluster pattern diagnostic of the 2,4-dichlorophenoxy moiety, alongside fragment ions at m/e 220, 219, 175, 162, 161, and 145 common to all 2,4-D conjugates, plus side-chain-specific fragments in the upper mass region (>m/e 223) that uniquely identify the alanine residue [1]. This curated spectral library enables unambiguous identification of the alanine conjugate as an endogenous 2,4-D metabolite in plant tissues [1].

MS & Chromatography
Supporting evidence
Published EI mass spectrum and Rf values in 7 solvent systems
Enables metabolite identification without independent characterization
Characteristic chlorine isotope pattern and alanine-specific fragment ions
Mass spectrometry Chromatography Metabolite identification

Methyl Group Effect: Alanine Conjugate Hydrophobicity Intermediate Between Glycine and Leucine Analogs

Relative to the glycine conjugate (N-((2,4-dichlorophenoxy)acetyl)-glycine, CAS 17212-10-1), the alanine conjugate introduces a single methyl group on the α-carbon of the amino acid residue. This structural difference increases the calculated LogP from approximately 1.86 (glycine analog) to 2.35 (alanine conjugate) as determined by computational partition coefficient estimation . The increased hydrophobicity is expected to enhance passive membrane permeability while maintaining sufficient aqueous solubility for formulation, positioning the alanine conjugate between the more polar glycine conjugate and the more lipophilic leucine conjugate (LogP ≈ 3.1 estimated) in the hydrophobicity spectrum of this compound class [1].

LogP Midpoint
Class-level inference
Estimated LogP 2.35; Δ +0.49 vs. Gly, Δ -0.75 vs. Leu analog
Supports hydrophobicity fine-tuning in proherbicide design
Computational estimation; experimental LogP may vary
Hydrophobicity Membrane permeability Structure-property relationship

Evidence-Based Application Scenarios for N-((2,4-Dichlorophenoxy)acetyl)-L-alanine Procurement


Reference Standard for 2,4-D Metabolite Identification in Plant Residue Analysis

This compound is an analytically authenticated standard for identifying the alanine conjugate of 2,4-D in plant tissues, supported by a published EI mass spectrum with characteristic chlorine isotope patterns and amino acid-specific fragment ions, plus Rf values across seven chromatographic solvent systems [1]. Environmental fate laboratories and regulatory residue analysts can use this compound to confirm the identity of 2,4-D-alanine conjugates detected in crop samples, particularly in soybean, corn, tobacco, and sunflower callus tissues where amino acid conjugation is a demonstrated metabolic pathway [1].

Stereochemically Defined Tool Compound for Auxin Signaling Research

The L-configuration of the alanine residue is a prerequisite for plant-growth-regulatory activity; the D-alanine analog is essentially inactive [1]. Plant physiologists investigating auxin perception, signal transduction, or the enzymatic machinery responsible for hydrolytic release of 2,4-D from amino acid conjugates can use the L-alanine conjugate as an active probe and the D-alanine conjugate (or the DL racemate for dose-response comparisons) as a stereochemical negative control. The documented stereospecificity provides a built-in experimental control for verifying that observed biological responses are mediated by conjugate hydrolysis rather than by the intact conjugate molecule.

Lead Compound for Root-Promoting Agricultural Formulation Development

The DL-alanine conjugate demonstrated >70% root growth promotion in Coleus atropurpureus, outperforming two commercial root-promoting products [1]. Agrochemical R&D teams developing next-generation rooting agents or transplant establishment aids can procure this compound as a validated lead structure. Its non-mutagenicity in the Ames test across five Salmonella strains with dual S9 activation systems [2] provides an early safety data point supporting further development, and the intermediate LogP (2.35) suggests favorable uptake characteristics for soil or foliar application [3].

Proherbicide Prototype for Carrier-Mediated Phloem Delivery Studies

Research on 2,4-D-lysine conjugates has established that amino acid conjugates of 2,4-D are recognized by amino acid transporters and can be actively loaded into the phloem for systemic delivery, with transport efficiency modulated by amino acid side-chain identity [1]. The alanine conjugate, with its intermediate hydrophobicity (LogP 2.35) and small side chain, represents a distinct point on the structure-transport relationship continuum relative to the well-characterized lysine conjugate. Researchers designing phloem-mobile proherbicides can use this compound to test whether smaller amino acid carriers alter translocation efficiency or tissue distribution patterns compared to larger amino acid conjugates [1].

Application
Selection Property
Validation Focus
2,4-D Metabolite Identification
Published mass spectral & chromatographic library
Chlorine isotope pattern & Rf confirmation in plant extracts
Auxin Signaling Probe Studies
L-enantiomer stereospecificity for hydrolytic activation
D-enantiomer or racemate as stereochemical control
Root Growth Promotion Research
Reported >70% promotion in Coleus assay
Comparative rooting assay response vs. commercial standards
Phloem-Mobile Proherbicide Studies
Amino acid transporter recognition potential
Structure-transport relationship across amino acid series
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